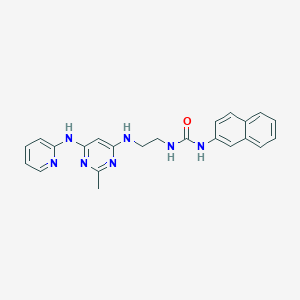
1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a useful research compound. Its molecular formula is C23H23N7O and its molecular weight is 413.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrimidine ring, a naphthalene moiety, and an urea functional group. The molecular formula is C21H22N6O, with a molecular weight of 374.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1421586-45-9 |
The primary mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR) . By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, which is crucial for the synthesis of nucleotides necessary for DNA and RNA production. This inhibition can lead to reduced cell proliferation, making it a potential therapeutic agent in cancer treatment.
Target Enzymes
- Dihydrofolate Reductase (DHFR) : Inhibits nucleotide synthesis.
- Tyrosine-protein kinase Abl : Implicated in various cellular processes including cancer progression.
- MAP Kinases : Involved in signaling pathways that regulate cell growth and differentiation.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various human cancer cell lines. In vitro studies have shown significant antiproliferative effects against:
- Human colon carcinoma (HCT116)
- Breast cancer (MCF-7)
- Glioblastoma (U87 MG)
- Lung adenocarcinoma (A549)
The compound demonstrated IC50 values in the low micromolar range, indicating strong efficacy.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (μM) |
|---|---|
| Dihydrofolate Reductase (DHFR) | 0.25 |
| Protein Kinase B (AKT) | 0.5 |
| MAP Kinases | 1.0 |
Study 1: Antiproliferative Activity
In a study published in MDPI, researchers synthesized various derivatives of pyrimidine-based compounds and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the urea moiety significantly influenced biological activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways affected by this compound, demonstrating its ability to induce apoptosis in cancer cells through the activation of caspases and subsequent DNA fragmentation . The study highlighted the potential for this compound as part of combination therapies targeting multiple pathways in cancer treatment.
特性
IUPAC Name |
1-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-27-21(15-22(28-16)30-20-8-4-5-11-24-20)25-12-13-26-23(31)29-19-10-9-17-6-2-3-7-18(17)14-19/h2-11,14-15H,12-13H2,1H3,(H2,26,29,31)(H2,24,25,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNLCDYTWATCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













